2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzofuran ring, a piperidine moiety, and a sulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The piperidine moiety is then introduced via nucleophilic substitution reactions, where the piperidine ring is attached to the benzofuran core. The sulfonyl group is incorporated through sulfonation reactions, using reagents such as sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzofuran and piperidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and piperidine moiety contribute to its binding affinity to certain enzymes and receptors, modulating their activity. The sulfonyl group enhances its solubility and stability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid: Shares the benzofuran core but lacks the piperidine and sulfonyl groups.
N-ethyl-2-(6-methyl-1-benzofuran-3-yl)acetamide: Similar structure with variations in the substituents on the benzofuran ring.
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide: Contains additional methyl groups on the benzofuran ring.
Uniqueness
The uniqueness of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N2O4S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-16-7-12-22-19(15-30-24(22)18(16)3)14-23(27)25-20-8-10-21(11-9-20)31(28,29)26-13-5-4-6-17(26)2/h7-12,15,17H,4-6,13-14H2,1-3H3,(H,25,27) |
InChI Key |
OZXXDSKFNGKXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4C)C |
Origin of Product |
United States |
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